molecular formula C7H10ClNO2 B2507471 3,5-Dimethoxypyridine hydrochloride CAS No. 1334417-33-2

3,5-Dimethoxypyridine hydrochloride

Cat. No.: B2507471
CAS No.: 1334417-33-2
M. Wt: 175.61
InChI Key: PVSOTJFDGYYSFP-UHFFFAOYSA-N
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Description

3,5-Dimethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Scientific Research Applications

3,5-Dimethoxypyridine hydrochloride has several scientific research applications:

Safety and Hazards

For safety, it is recommended to rinse with pure water for at least 15 minutes in case of exposure and consult a doctor . The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place . It is advised to handle with gloves and wear tightly fitting safety goggles .

Mechanism of Action

Target of Action

The primary targets of 3,5-Dimethoxypyridine hydrochloride are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .

Mode of Action

The mode of action of this compound is not well-studied. As a pyridine derivative, it may interact with biological targets in a similar manner to other pyridine compounds. Without specific information on its targets, it’s challenging to describe its precise mode of action .

Pharmacokinetics

For instance, its molecular weight (175.61 g/mol) and its solubility could influence its absorption and distribution . More detailed studies are required to fully understand its pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific biological targets

Action Environment

The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on its mode of action and its targets, it’s challenging to predict how these factors might influence its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Dimethoxypyridine involves the reaction of 2,5-difluoropyridine with sodium methoxide in methanol. The reaction is typically carried out under microwave conditions at 135°C for 15 minutes . The reaction mixture is then diluted with brine and extracted with ethyl acetate. The combined extracts are dried over sodium sulfate and filtered to obtain the desired product.

Industrial Production Methods

Industrial production methods for 3,5-Dimethoxypyridine hydrochloride are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxypyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridines.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxypyridine: The parent compound without the hydrochloride group.

    2,5-Dimethoxypyridine: A similar compound with methoxy groups at different positions.

    3,4-Dimethoxypyridine: Another isomer with methoxy groups at the 3 and 4 positions.

Uniqueness

3,5-Dimethoxypyridine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride group can also affect its solubility and stability, making it suitable for certain applications where other isomers may not be as effective .

Properties

IUPAC Name

3,5-dimethoxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h3-5H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSOTJFDGYYSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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